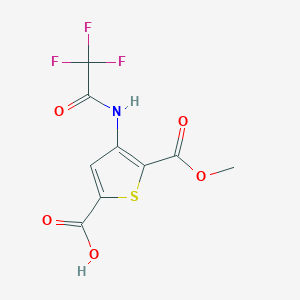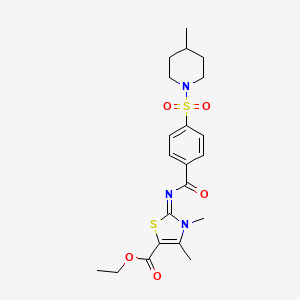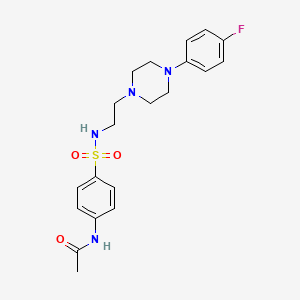![molecular formula C12H19BN2O4S B2492670 {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid CAS No. 1428327-90-5](/img/structure/B2492670.png)
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine and boronic acid derivatives involves several key reactions. Alkenyl, aryl, and heteroaryl boronic acids react with 1,2-diamines and glyoxylic acid to yield piperazinones, showcasing the versatility of boronic acids in creating complex structures in a single step (Petasis & Patel, 2000). Moreover, piperazine derivatives of boronic acids have been synthesized through facile methods, indicating the potential for creating novel biological activities by combining these groups (Adamczyk-Woźniak et al., 2015).
Molecular Structure Analysis
Studies on the molecular and crystal structures of benzyl piperazine derivatives of boronic acids reveal significant structural features that make these compounds promising as biologically active molecules. The investigation includes Hirshfeld surface analysis and estimation of hydrogen bond energy, providing insights into the molecular arrangement and potential interactions of these compounds (Adamczyk-Woźniak et al., 2015).
Chemical Reactions and Properties
Boronic acids are versatile in organic synthesis, acting as intermediates and building blocks in various reactions. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into boronic acids may offer new opportunities for applications, demonstrating the chemical reactivity and potential of these compounds for further study and utilization (Zhang et al., 2017).
Physical Properties Analysis
The physical properties of boronic acid derivatives can be influenced by their molecular structure, as indicated by studies on the synthesis and characterization of such compounds. For instance, the synthesis of cyclic and cage borosilicates based on boronic acids shows the modulation of the borosilicate core structure using different strategies, which could affect the physical properties of these compounds (Torres-Huerta et al., 2017).
科学的研究の応用
Piperazine Derivatives as Biologically Active Compounds
A study by Adamczyk-Woźniak et al. (2015) explored the combination of piperazine and boronic groups within a molecule, which can result in novel biological activities. Benzyl piperazine derivatives of boronic acids were obtained through an amination-reduction reaction, showing promising features as biologically active compounds (Adamczyk-Woźniak et al., 2015).
Metal-Organic Frameworks Involving HEPES
Bilinovich et al. (2011) discussed the use of ethanesulfonic acid-based buffers like HEPES in biological experiments, highlighting their potential to coordinate metal ions. The study focuses on a silver(I) ion complex with HEPES, forming a metal-organic framework (Bilinovich et al., 2011).
Synthesis of Piperazinones and Benzopiperazinones
Petasis and Patel (2000) researched the reaction of boronic acids with 1,2-diamines and glyoxylic acid, leading to the direct synthesis of piperazinones and benzopiperazinones. This synthesis process has potential implications in various chemical and pharmaceutical applications (Petasis & Patel, 2000).
Biosynthesis and Identification of N-Oxide/N-Glucuronide Metabolites
Uldam et al. (2011) describe the biosynthesis and identification of a new class of metabolites, including a piperazine N-oxide/N-glucuronide metabolite. This study contributes to the understanding of the metabolic pathways and potential therapeutic applications of similar compounds (Uldam et al., 2011).
One-Pot Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2018) focused on the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing an efficient method with potential applications in chemical synthesis and drug development (Bhat et al., 2018).
特性
IUPAC Name |
[4-(4-ethylsulfonylpiperazin-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-20(18,19)15-9-7-14(8-10-15)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBDFPFKVCXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)
![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)
![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)


